(Z)-4-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
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Overview
Description
(Z)-4-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a thioxothiazolidinone moiety, and a butanoic acid group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 3-nitrophenylacetic acid, under acidic conditions.
Thioxothiazolidinone Formation: The thioxothiazolidinone moiety is formed by reacting a thioamide with a carbonyl compound, often under basic conditions.
Condensation Reaction: The furan ring and the thioxothiazolidinone are then linked through a condensation reaction, typically using a base such as sodium hydroxide or potassium carbonate.
Final Coupling: The butanoic acid group is introduced through a coupling reaction, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thioxothiazolidinone moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the nitro group on the phenyl ring, converting it to an amine. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the thioxothiazolidinone moiety. Reagents such as alkyl halides can be used for these reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted thioxothiazolidinones.
Scientific Research Applications
Chemistry
In synthetic chemistry, (Z)-4-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-4-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid: Similar structure with a pentanoic acid group instead of butanoic acid.
(Z)-4-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid: Similar structure with a propanoic acid group instead of butanoic acid.
Uniqueness
The uniqueness of (Z)-4-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the furan ring, thioxothiazolidinone moiety, and butanoic acid group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(5Z)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S2/c21-16(22)5-2-8-19-17(23)15(28-18(19)27)10-13-6-7-14(26-13)11-3-1-4-12(9-11)20(24)25/h1,3-4,6-7,9-10H,2,5,8H2,(H,21,22)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPOKMCVXUYVHW-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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